cAMP Phosphodiesterase Inhibition: Inactivity of the Cyclopropyl Amide vs. Potent Inhibition by the Pyridazinone Y-590
6-Chloro-N-cyclopropylpyridazine-3-carboxamide was evaluated for its ability to inhibit cAMP phosphodiesterase and was reported as 'insignificant' under the tested conditions [1]. This contrasts sharply with the pyridazinone derivative Y‑590, a known anti‑thrombotic agent, which potently inhibits cAMP phosphodiesterase with an IC₅₀ of 120 nM [2]. This differential activity profile is crucial for researchers screening for selective kinase or receptor modulation without off‑target PDE inhibition.
| Evidence Dimension | cAMP phosphodiesterase inhibitory activity |
|---|---|
| Target Compound Data | Insignificant |
| Comparator Or Baseline | Y-590 (pyridazinone derivative) |
| Quantified Difference | >100-fold difference in potency (qualitative) |
| Conditions | In vitro, bovine aorta, 1 µM cGMP, with calcium/calmodulin (target); PDE III enzyme assay (comparator) |
Why This Matters
This data allows procurement teams to avoid this compound when seeking PDE‑inhibitory activity, while prioritizing it for projects where PDE inhibition is an undesired off‑target effect.
- [1] BindingDB Entry for CHEMBL819310 (6-chloro-N-cyclopropylpyridazine-3-carboxamide). Assay: Inhibitory activity against cAMP phosphodiesterase. View Source
- [2] BindingDB Entry for CHEMBL299631 (Y-590). Assay: Inhibition of cAMP PDE III enzyme. View Source
